molecular formula C24H26N2O3S B3313001 N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 946338-72-3

N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No. B3313001
CAS RN: 946338-72-3
M. Wt: 422.5 g/mol
InChI Key: KEBSOSYXSYVEFQ-UHFFFAOYSA-N
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Description

N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This compound has been extensively studied for its potential applications in the treatment of Parkinson's disease, as well as for its use as a tool in neuroscience research.

Mechanism of Action

N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which is selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide leads to a range of biochemical and physiological effects, including a decrease in dopamine levels in the brain and the development of Parkinson's disease-like symptoms in animal models. In addition, N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying the mechanisms underlying Parkinson's disease. However, the neurotoxic effects of N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide can also be a limitation, as it can be difficult to control the extent of neuronal damage and ensure that the effects observed are specific to dopaminergic neurons.

Future Directions

There are several future directions for research involving N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide, including the development of new treatments for Parkinson's disease based on its mechanism of action, as well as the use of N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide as a tool for investigating the role of dopamine in the brain. In addition, new studies are needed to better understand the biochemical and physiological effects of N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide, as well as its potential limitations as a research tool.

Scientific Research Applications

N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This has made it a valuable tool for studying the mechanisms underlying Parkinson's disease, as well as for developing new treatments for this condition. In addition, N-mesityl-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide has been used to study the role of dopamine in the brain, as well as for investigating the effects of other drugs on the dopaminergic system.

properties

IUPAC Name

2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-16-10-17(2)24(18(3)11-16)25-23(28)14-26-13-22(29-4)21(27)12-19(26)15-30-20-8-6-5-7-9-20/h5-13H,14-15H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBSOSYXSYVEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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